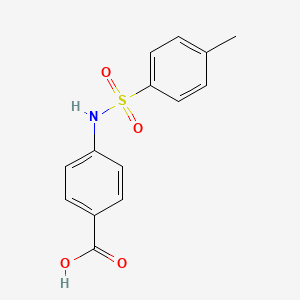

4-(4-Methylphenylsulfonamido)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUVKKKFDVRMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340085 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37028-85-6 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallographic and Supramolecular Investigations of 4 4 Methylphenylsulfonamido Benzoic Acid

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

A comprehensive search of scientific literature was conducted to obtain detailed research findings and quantitative data from a Hirshfeld surface analysis of 4-(4-Methylphenylsulfonamido)benzoic acid. This analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface, it provides a detailed fingerprint of how molecules pack together in the solid state.

Despite the availability of the crystallographic information file (CIF) for this compound, a specific study detailing its Hirshfeld surface analysis with quantitative breakdowns of intermolecular contacts could not be located in the published literature. Such an analysis would typically provide percentages for the different types of close contacts between atoms, such as hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) interactions, thereby offering a precise understanding of the forces governing the supramolecular architecture.

While a detailed quantitative analysis for this compound is not available, the general principles of Hirshfeld surface analysis suggest that the intermolecular interactions would be dominated by hydrogen bonding involving the carboxylic acid and sulfonamide groups, as well as weaker van der Waals interactions. A complete quantitative picture, however, would require a dedicated computational study based on the known crystal structure.

Due to the absence of specific published data, the following illustrative data tables, which would typically be generated from a Hirshfeld surface analysis, remain unpopulated.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| S···H/H···S | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

Table 2: Details of Significant Intermolecular Contacts in this compound

| Interaction | Atoms Involved | Distance (Å) |

| Hydrogen Bonds | Data not available | Data not available |

| van der Waals Contacts | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available |

Computational and Theoretical Studies on 4 4 Methylphenylsulfonamido Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. niscpr.res.inresearchgate.net For 4-(4-Methylphenylsulfonamido)benzoic acid, DFT calculations, often employing functionals like B3LYP with a 6-311G basis set, are used to predict its most stable three-dimensional shape by minimizing the energy. researchgate.netactascientific.com These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from X-ray crystallography for validation. nih.gov

Beyond geometry, DFT is instrumental in elucidating the electronic properties by calculating the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For similar benzoic acid derivatives, this energy gap is typically calculated to be around 5.0 eV, indicating a stable molecular structure. actascientific.com

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 5.0 eV |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | ~ 6.8 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | ~ 1.8 eV |

Note: The values presented are illustrative, based on DFT calculations for structurally related benzoic acid derivatives. actascientific.com

Molecular Electrostatic Potential Energy (MEPE) Surface Analysis

Molecular Electrostatic Potential Energy (MEPE), often visualized as a 3D map, is a valuable tool for understanding intermolecular interactions, reactivity, and the sites of electrophilic and nucleophilic attack. nih.govmdpi.com The MEPE surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these negative regions are concentrated around the highly electronegative oxygen atoms of the sulfonyl (SO₂) and carboxyl (COOH) groups. These sites are also the primary hydrogen bond acceptors.

Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. The most positive potentials are generally located on the acidic hydrogen of the carboxyl group and the hydrogen atom of the sulfonamide (NH) group, identifying them as key hydrogen bond donor sites. researchgate.net The aromatic rings exhibit a moderately negative potential above and below the plane, characteristic of π-systems. mdpi.com This detailed charge distribution map is crucial for predicting how the molecule will interact with biological receptors or other molecules. nih.gov

| Molecular Region | Electrostatic Potential | Implication for Reactivity |

| Carboxyl & Sulfonyl Oxygens | Negative (Electron-Rich) | Site for electrophilic attack; Hydrogen bond acceptor. |

| Amide & Carboxyl Hydrogens | Positive (Electron-Poor) | Site for nucleophilic attack; Hydrogen bond donor. |

| Aromatic Rings (π-system) | Moderately Negative | Can participate in π-π stacking interactions. |

Molecular Docking Simulations for Receptor Binding Affinity and Mode

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov While specific docking studies for this compound are not extensively reported, the methodology is widely applied to similar compounds to screen for potential biological activity. niscpr.res.innih.govjbiochemtech.com

The process involves placing the ligand into the binding site of a receptor in various conformations and scoring each pose based on a force field. The resulting "docking score" estimates the binding affinity (ΔG), with more negative values indicating stronger binding. nih.gov For benzoic acid derivatives, common protein targets include enzymes like carbonic anhydrase and various proteases. niscpr.res.in

A simulation would likely show that the carboxyl and sulfonyl groups of this compound form key hydrogen bonds with polar amino acid residues in the receptor's active site. The two aromatic rings could engage in hydrophobic and π-π stacking interactions with nonpolar residues, further stabilizing the complex. researchgate.net Such simulations are fundamental in drug discovery for identifying potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov

| Parameter | Description | Predicted Finding for a Hypothetical Target (e.g., Carbonic Anhydrase) |

| Docking Score | Estimated binding free energy (kcal/mol). | -7.0 to -9.0 kcal/mol |

| Key Interactions | Types of non-covalent bonds formed with the receptor. | Hydrogen bonds, hydrophobic interactions, π-sulfur interactions. |

| Interacting Residues | Specific amino acids in the active site that bind the ligand. | His, Thr, Leu, Val |

| Binding Mode | The 3D orientation of the ligand within the active site. | Carboxyl and sulfonyl groups oriented towards polar residues. |

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation. This compound possesses significant conformational flexibility due to the rotatable bonds in its structure, particularly the bonds connecting the two aromatic rings to the central sulfonamide bridge.

Experimental evidence from X-ray crystallography has confirmed the existence of different conformers. In one crystalline form, the molecule adopts a "folded" conformation where the dihedral angle between the two benzene (B151609) rings is 83.37°. In another polymorph, a more extended, twisted conformation is observed, with a dihedral angle of 35.47°. This phenomenon, where a single compound crystallizes in multiple forms, is known as polymorphism and is a direct consequence of its conformational flexibility. rsc.org

Computational conformational scans can systematically rotate key bonds and calculate the energy of each resulting structure. rsc.org This allows for the mapping of the potential energy surface to identify low-energy, stable conformers. Such studies can explain the existence of different polymorphs and provide insight into the range of shapes the molecule can adopt in different environments, such as in solution or when binding to a receptor.

| Parameter | Conformer 1 (Folded) | Conformer 2 (Twisted) |

| Dihedral Angle (Benzene-Benzene) | 83.37° | 35.47° |

| C-S-N-C Torsion Angle | -64.55° | Not Reported |

| Observed State | Solvated Crystal (with DMF) | Unsolvated Crystal |

Solvent Effects on Molecular Interactions and Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformation and interactions of a molecule. nih.gov For this compound, the presence of solvent molecules can alter the landscape of intermolecular interactions.

In a crystal structure grown from N,N-dimethylformamide (DMF), the solvent molecules are directly involved in the crystal packing, forming intermolecular N—H···O and O—H···O hydrogen bonds that link the primary molecules into chains. This demonstrates a direct solvent effect on the solid-state assembly.

Computational methods, such as molecular dynamics (MD) simulations or calculations using a Polarizable Continuum Model (PCM), can be used to study these effects theoretically. researchgate.netnih.gov MD simulations can explicitly model the interactions between the solute and individual solvent molecules over time, providing insights into how solvents with different polarities (e.g., water, methanol, chloroform) might stabilize different conformers or influence the formation of dimers and other aggregates in solution. nih.gov PCM studies, on the other hand, can calculate how a solvent's dielectric constant affects the molecule's electronic properties and conformational energies. researchgate.net These studies are essential for bridging the gap between the properties of an isolated molecule in the gas phase and its behavior in a real-world chemical or biological system.

Biological Activities and Mechanistic Studies of 4 4 Methylphenylsulfonamido Benzoic Acid Derivatives

Enzyme Inhibition Studies

Neuraminidase (NA) Inhibition

Derivatives of benzoic acid have been investigated as potential inhibitors of influenza virus neuraminidase, an essential enzyme for the release and spread of viral progeny. A structure-based drug design approach has successfully produced a series of inhibitors based on the benzoic acid scaffold nih.gov. This strategy, which involves an iterative cycle of chemical modeling, synthesis, biological testing, and X-ray crystallography, has confirmed the viability of the benzoic acid core in targeting the enzyme's active site nih.gov. While specific studies on 4-(4-Methylphenylsulfonamido)benzoic acid are not detailed, the proven success of related benzoic acid derivatives suggests that this compound's scaffold is a relevant starting point for designing novel, non-carbohydrate-based neuraminidase inhibitors nih.gov.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease nih.govnih.govmdpi.com. A series of 4-phthalimidobenzenesulfonamide derivatives, which are structurally related to this compound, were synthesized and evaluated for their inhibitory activities against these enzymes nih.govresearchgate.net.

The biological assessments revealed that these compounds displayed high selectivity for AChE over BuChE nih.govresearchgate.net. Molecular docking studies of the most active compounds indicated that they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, explaining their potent inhibitory effect nih.govresearchgate.net. The sulfonamide and phthalimide pharmacophores were key to this activity nih.gov. Similarly, another study on phthalimide derivatives prepared from 4-aminobenzoic acid also yielded compounds with significant AChE inhibitory potency nih.gov.

| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamide Derivative 7 | Acetylcholinesterase (AChE) | 1.35 ± 0.08 µM | nih.gov |

| 4-Phthalimidobenzenesulfonamide Derivative 3 | Butyrylcholinesterase (BuChE) | 13.41 ± 0.62 µM | nih.gov |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl Benzamide Derivative 4g | Acetylcholinesterase (AChE) | 1.1 ± 0.25 µM | nih.gov |

Antimicrobial Efficacy

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the core compound have demonstrated significant antibacterial properties. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, although efficacy can vary depending on the specific derivative and the bacterial strain mdpi.com. In general, benzoic acid derivatives tend to be more effective against Gram-positive bacteria due to differences in the cell wall structures mdpi.com.

For instance, pyrazole derivatives incorporating a benzoic acid moiety were identified as potent agents against Gram-positive pathogens, including staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL mdpi.com. Other studies on carbazole derivatives have shown broad-spectrum activity, inhibiting Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa with MICs ranging from 0.25 to 8 µg/mL nih.gov.

| Compound Class | Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Pyrazole-benzoic acid derivative | Staphylococci | Gram-Positive | As low as 0.78 µg/mL | mdpi.com |

| Pyrazole-benzoic acid derivative | Enterococci | Gram-Positive | As low as 0.78 µg/mL | mdpi.com |

| Carbazole derivative | Staphylococcus aureus | Gram-Positive | 0.25 - 8 µg/mL | nih.gov |

| Carbazole derivative | Bacillus subtilis | Gram-Positive | 0.25 - 8 µg/mL | nih.gov |

| Carbazole derivative | Escherichia coli | Gram-Negative | 0.25 - 8 µg/mL | nih.gov |

| Carbazole derivative | Pseudomonas aeruginosa | Gram-Negative | 0.25 - 8 µg/mL | nih.gov |

Antifungal Activity against Fungal Pathogens

The antifungal potential of benzoic acid derivatives has also been established. Sodium benzoate has a long history of use as an antifungal preservative researchgate.net. More complex derivatives have shown targeted activity against various fungal pathogens.

A study on salicylanilide esters of 4-(trifluoromethyl)benzoic acid demonstrated significant antifungal potency. These compounds were tested against a panel of eight fungal strains, showing higher susceptibility in molds compared to yeasts mdpi.com. The most active ester derivative recorded a minimum inhibitory concentration (MIC) as low as 0.49 µmol/L mdpi.com. Additionally, certain carbazole derivatives have been shown to inhibit the growth of Candida albicans and Aspergillus flavus by over 60% at a concentration of 64 µg/mL nih.gov.

| Compound Class | Fungal Pathogen | Fungus Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoate ester | Various Molds | Mold | ≥ 0.49 µmol/L | mdpi.com |

| Salicylanilide 4-(trifluoromethyl)benzoate ester | Various Yeasts | Yeast | ≥ 1.95 µmol/L | mdpi.com |

| Carbazole derivative | Candida albicans | Yeast | >60% inhibition at 64 µg/mL | nih.gov |

| Carbazole derivative | Aspergillus flavus | Mold | >60% inhibition at 64 µg/mL | nih.gov |

Anti-virulence Mechanisms (e.g., Quorum Sensing Inhibition)

Beyond direct antimicrobial killing, interfering with bacterial communication, known as quorum sensing (QS), is an emerging strategy to combat infections, particularly those involving biofilms and virulence factor expression nih.govnih.gov. QS allows bacteria to coordinate gene expression based on population density, and its inhibition represents a promising anti-virulence approach nih.gov.

While direct studies on this compound are limited, related structures show potential in this area. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde), a simple benzoic acid derivative, has been shown to possess quorum sensing inhibition (QSI) properties against Aeromonas hydrophila, inhibiting biofilm formation by up to 46.3% researchgate.net. Furthermore, research into organosulfur compounds, which share the sulfur element with the sulfonamide group, found that they could significantly reduce biofilm formation in Pseudomonas aeruginosa through pathways that may involve QSI researchgate.net. These findings suggest that the this compound scaffold could be a valuable template for developing novel QSI agents that disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance nih.gov.

Antioxidant Properties and Mechanisms

Derivatives of this compound have been investigated for their antioxidant potential, which is largely attributed to their ability to scavenge free radicals. The antioxidant capacity of phenolic compounds, including derivatives of benzoic acid, is often linked to the presence and position of hydroxyl (-OH) groups on the aromatic ring. mdpi.comnih.gov These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.

The mechanism of antioxidant action for these compounds can occur through several pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). plos.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, an electron is transferred to the radical. The efficiency of these processes is influenced by the molecular structure of the antioxidant, including the bond dissociation enthalpy of the O-H bond and the ionization potential of the molecule. semanticscholar.org

While specific studies on the antioxidant activity of this compound itself are limited, research on structurally related sulfonamide and benzoic acid derivatives suggests that modifications to the core structure can significantly impact its antioxidant properties. For instance, the introduction of hydroxyl groups to the phenyl rings would be expected to enhance free radical scavenging activity. The table below presents data from studies on related benzoic acid derivatives, illustrating the structure-activity relationship for antioxidant effects.

| Compound | Antioxidant Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| Gallic Acid | DPPH Radical Scavenging | ~5 | mdpi.com |

| Protocatechuic Acid | DPPH Radical Scavenging | ~10 | mdpi.com |

| p-Hydroxybenzoic Acid | DPPH Radical Scavenging | >100 | mdpi.com |

Antineoplastic and Cytotoxic Effects against Cancer Cell Lines

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a subject of considerable research interest. The sulfonamide moiety is a key pharmacophore in a number of anticancer drugs, and its incorporation into the benzoic acid structure has yielded compounds with significant antineoplastic activity. nih.gov

One of the proposed mechanisms for the anticancer activity of these derivatives is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in the regulation of gene expression, and their aberrant activity is often associated with cancer development. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Numerous studies have evaluated the cytotoxic effects of benzoic acid and sulfonamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, representing the concentration at which it inhibits 50% of cell growth. The table below summarizes the cytotoxic activity of several compounds structurally related to this compound.

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-(4-methylbenzenesulphonamido)pentanedioic acid o-iodoanilide | MCF-7 (Breast) | Not explicitly stated, but showed activity | nih.gov |

| 2-(4-methylbenzenesulphonamido)pentanedioic acid m-iodoanilide | MCF-7 (Breast) | Not explicitly stated, but showed activity | nih.gov |

| A bile-acid-appended triazolyl aryl ketone (6af) | MCF-7 (Breast) | 2.61 | researchgate.net |

| A bile-acid-appended triazolyl aryl ketone (6bf) | MCF-7 (Breast) | 18.26 | researchgate.net |

| A bile-acid-appended triazolyl aryl ketone (6af) | 4T1 (Mouse Mammary) | 5.82 | researchgate.net |

| A bile-acid-appended triazolyl aryl ketone (6bf) | 4T1 (Mouse Mammary) | 11.45 | researchgate.net |

Anti-inflammatory Modulations

Derivatives of this compound have demonstrated potential as anti-inflammatory agents. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The sulfonamide group in these derivatives is crucial for their selective binding to the COX-2 active site. This selectivity is attributed to the presence of a side pocket in the COX-2 enzyme that is not present in COX-1, and the sulfonamide moiety can fit into this pocket, leading to potent and selective inhibition.

The anti-inflammatory efficacy of these compounds is often evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation, such as the carrageenan-induced paw edema test in rats. nih.govnih.gov The table below presents the COX-2 inhibitory activity of some sulfonamide-containing compounds.

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|

| Indole derivative 27 | 0.32 | >312 | nih.gov |

| Tosyl-dipeptide derivative 29 | 0.006 | 351 | nih.gov |

| Tosyl-dipeptide derivative 30 | 0.099 | >212 | nih.gov |

| Celecoxib (Reference Drug) | 0.04 | >300 | nih.gov |

Antiviral Potentials (e.g., HIV Protease Inhibitors)

The structural framework of this compound has also been explored for the development of antiviral agents. A notable area of investigation is the inhibition of viral proteases, which are essential enzymes for the replication of many viruses, including the Human Immunodeficiency Virus (HIV). mdpi.comnih.govnih.gov

HIV protease is an aspartic protease that cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. researchgate.net The inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). Many successful HIV protease inhibitors incorporate a sulfonamide moiety, which can form crucial hydrogen bond interactions within the enzyme's active site.

Beyond HIV, derivatives of sulfonamidobenzoic acid have shown activity against other viruses. For instance, a series of novel 4-substituted sulfonamidobenzoic acid derivatives were synthesized and found to be potent inhibitors of Coxsackievirus B3 (CVB3), a member of the enterovirus genus. researchgate.net The mechanism of action for these compounds was identified as capsid binding, where the molecule binds to a pocket on the viral capsid, stabilizing it and preventing the release of the viral genome into the host cell. researchgate.net

The table below highlights the antiviral activity of some 4-substituted sulfonamidobenzoic acid derivatives against Coxsackievirus B3.

| Compound | Antiviral Activity (CVB3) IC50 (µM) | Reference |

|---|---|---|

| Compound 4 | 4.29 | researchgate.net |

| Compound 7a | 4.22 | researchgate.net |

| Reference Compound 2a (4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid) | 5.54 | researchgate.net |

Structure Activity Relationship Sar Analysis of 4 4 Methylphenylsulfonamido Benzoic Acid and Its Analogs

Influence of Substituent Position and Electronic Properties on Biological Activity

The relative positioning of the functional groups on the aromatic rings and the electronic nature of any substituents are critical determinants of biological activity. The parent scaffold, 4-(4-Methylphenylsulfonamido)benzoic acid, has the sulfonamide and carboxylic acid moieties in a para arrangement on their respective rings, a common feature in many biologically active molecules.

Research into related sulfonamide structures highlights the importance of this spatial arrangement. In a series of 1,4-bis(arylsulfonamido)benzene derivatives designed as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), substitution at the para position of the outer benzene (B151609) rings was found to be preferred over the meta position for inhibitory activity. nih.gov This suggests that the vector and length provided by a para-substituent are optimal for reaching key interaction points within a biological target's binding site.

The electronic properties of substituents, described by parameters like Hammett constants, also modulate activity, though their influence can be context-dependent. A spectroscopic study on a series of 4-(substituted phenylsulfonamido)benzoic acids found that the electronic effects (inductive, field, and resonance) of substituents on the benzenesulfonyl ring had only a weak influence on the stretching frequency of the distal carboxylic acid's carbonyl group. researchgate.net This indicates a limited electronic transmission across the sulfonamide bridge. However, in other contexts, such as anticancer 4-phenyl-1-benzenesulfonylimidazolidinones, the volume and steric properties of substituents were found to be more critical than their electronic donating or withdrawing nature. nih.gov For instance, increasing the volume of a substituent at the 4-position enhanced cytotoxicity. nih.gov

Role of Aromatic Ring Substitutions on Binding Affinity and Efficacy

Studies on related sulfonamides provide clear evidence of the impact of such substitutions. For example, in a study of 4-(substituted phenylsulfonamido)benzoic acids, analogs with a 4-bromo or a 4-methyl substituent (the titular compound) demonstrated good antifungal activity against Aspergillus niger. researchgate.net Similarly, another study noted that sulfonamide derivatives containing a 4-methylphenyl group exhibited moderate to good antimicrobial activity. scispace.com

A more detailed quantitative analysis was performed on a series of Keap1-Nrf2 PPI inhibitors, where various substituents on an O-linked benzyl (B1604629) fragment were evaluated. nih.gov The results, summarized in the table below, demonstrate how different substitutions can fine-tune inhibitory potency.

| Compound ID | R Group (at para-position) | Inhibition at 0.5 µM (%) | IC50 (µM) |

| 7p | 4-Me | 58 | 0.45 ± 0.05 |

| 7q | 4-phenyl | 47 | 0.75 ± 0.07 |

| 7r | 4-F | 41 | 2.41 ± 0.46 |

| 7s | 4-CF3 | 32 | 1.76 ± 0.30 |

| 7t | 4-Br | 54 | 0.59 ± 0.10 |

| 7u | 3-Me | 43 | 1.00 ± 0.16 |

| Data adapted from a study on Keap1-Nrf2 PPI inhibitors, showing the effect of aromatic substitutions on potency. nih.gov |

As shown in the table, a 4-methyl group (compound 7p) resulted in the highest potency (IC50 = 0.45 µM) among the tested analogs. nih.gov A 4-bromo substituent (7t) also conferred significant activity, consistent with findings from other studies. nih.govresearchgate.net In contrast, electron-withdrawing groups like 4-fluoro (7r) and 4-trifluoromethyl (7s) led to a reduction in activity in this specific assay. nih.gov This highlights that the nature of the substituent—its size, electronics, and hydrophobicity—must be carefully matched to the topology of the target's binding site to achieve optimal affinity and efficacy.

Significance of the Sulfonamide and Carboxylic Acid Moieties for Pharmacophore Development

The sulfonamide and carboxylic acid groups are the cornerstones of the this compound pharmacophore, governing its physicochemical properties and its ability to interact with biological targets.

The sulfonamide moiety (-SO₂NH-) is a versatile functional group in medicinal chemistry. It is notably recognized as a non-classical bioisostere of the carboxylic acid group. researchgate.net This bioisosteric relationship is famously exemplified by the original sulfonamide antibacterial drugs, which mimic p-aminobenzoic acid (PABA), the natural substrate for the bacterial enzyme dihydropteroate (B1496061) synthetase. nih.govresearchgate.net The sulfonamide group, while generally less acidic than a carboxylic acid, can establish a similar geometry of hydrogen bonds. nih.gov The N-H proton serves as a hydrogen bond donor, while the two sulfonyl oxygens act as strong hydrogen bond acceptors, enabling critical interactions with receptor sites. uvic.caacs.org Furthermore, the sulfonamide group is more metabolically stable to hydrolysis compared to an amide bond, a feature that can improve a drug's pharmacokinetic profile. researchgate.net

The carboxylic acid moiety (-COOH) is a pivotal functional group in drug design, present in roughly a quarter of all commercialized pharmaceuticals. wiley-vch.de Its primary role is to act as a strong hydrogen bond donor and acceptor. researchgate.net At physiological pH, the carboxylic acid is typically deprotonated to its carboxylate form (-COO⁻), allowing it to form powerful ionic interactions or salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's active site. researchgate.net This ionization also significantly enhances the water solubility of a molecule, which is crucial for its distribution and bioavailability. wiley-vch.de The presence of the carboxyl group can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com

Together, these two moieties create a pharmacophore with a distinct acidic character and a robust capacity for hydrogen bonding and ionic interactions, making it highly effective for targeting a wide range of biological macromolecules.

Correlation of Computational Descriptors (e.g., pKa, ClogP) with Biological Outcomes

Computational descriptors such as the acid dissociation constant (pKa) and the logarithm of the partition coefficient (ClogP or logP) are essential for rationalizing and predicting the biological activity of compounds like this compound. These parameters quantify a molecule's ionization state and hydrophobicity, respectively, which are key drivers of its pharmacokinetic and pharmacodynamic behavior.

The pKa value is particularly critical for sulfonamides and carboxylic acids. For antibacterial sulfonamides, the degree of ionization has been shown to be the dominant factor governing antimicrobial activity. nih.gov A bilinear relationship between pKa and the minimal inhibitory concentration (MIC) has been observed, indicating that an optimal degree of ionization is required for maximal efficacy. nih.gov The sulfonamide N-H is weakly acidic (pKa typically ~9-10), while the carboxylic acid is more strongly acidic (pKa typically ~4-5). drughunter.com The precise pKa values can be modulated by substituents on the aromatic rings. nih.gov These values determine the charge state of the molecule at physiological pH, which in turn affects its ability to cross biological membranes and interact with charged residues at the target site.

The ClogP value, a measure of lipophilicity, influences a drug's solubility, permeability, and binding to hydrophobic pockets in target proteins. While important, studies have shown that for in vitro antibacterial activity of sulfonamides, hydrophobic properties are often of minor importance compared to the pKa. nih.gov However, for a drug to be effective in vivo, it must adhere to general principles of drug-likeness, such as those outlined in Lipinski's "Rule of Five," where logP is a key parameter. nih.govresearchgate.net Computational studies on various biologically active sulfonamides have shown that their computed logP values generally fall within a moderate range, consistent with good biopharmaceutical characteristics. researchgate.net

A study analyzing natriuretic activity in sulfonamide carbonic anhydrase inhibitors concluded that strong activity was observed for compounds that possessed an optimal balance of hydrophobicity and a low pKa (i.e., high acidity). ijpsonline.com This demonstrates that the interplay between pKa and ClogP is crucial, and optimizing one descriptor at the expense of the other may not lead to an improved biological outcome.

| Descriptor | General Range (Sulfonamides) | General Range (Carboxylic Acids) | Biological Significance |

| pKa | 9 - 10 (Sulfonamide N-H) | 4 - 5 | Governs ionization state, solubility, and ionic interactions. drughunter.com |

| ClogP | -0.5 to 2.6 | Variable | Influences membrane permeability, solubility, and hydrophobic binding. researchgate.net |

Insights from Comparative Studies with Related Sulfonamide and Benzoic Acid Derivatives

Comparing the SAR of this compound analogs with other classes of sulfonamides and benzoic acids provides valuable insights into the specific roles of its structural components.

The most fundamental comparison is with the antibacterial sulfonamides, which are derivatives of 4-aminobenzenesulfonamide. researchgate.net In that class, the primary aromatic amine is essential for activity, and the sulfonamide acts as a bioisostere of the carboxylic acid in PABA. researchgate.netopenaccesspub.org In contrast, for this compound, the amino group is acylated by the toluenesulfonyl group, fundamentally changing its role. Here, the entire molecule, with its two aromatic rings separated by the -SO₂NH- linker, often acts as a scaffold to position the terminal carboxylic acid for interaction with a target, as seen in inhibitors of carbonic anhydrase or other enzymes. nih.gov

The concept of bioisosterism offers another powerful comparative tool. Replacing a carboxylic acid with a sulfonamide group can dramatically alter biological activity. In one series of angiotensin II receptor antagonists, this exact replacement increased the drug's efficacy threefold (IC50 dropped from 275 nM to 100 nM). zu.ac.ae This demonstrates that while the two groups share similarities in their ability to form hydrogen bonds, the differences in their acidity, charge distribution, and steric profile can be exploited to enhance potency. tandfonline.com

Furthermore, comparing this scaffold to other benzoic acid derivatives reveals the unique contribution of the sulfonamide linker. Benzoic acid derivatives themselves are a broad class of biologically active compounds, with activities ranging from anti-sickling to antimicrobial. scispace.com The addition of the arylsulfonamido group at the 4-position extends the molecule, introduces new hydrogen bonding capabilities, and creates a specific conformational preference between the two aromatic rings, allowing it to access binding sites that a simple benzoic acid derivative could not. nih.gov This comparative analysis underscores that the biological activity of this compound arises from the synergistic interplay of its carboxylic acid "warhead," the sulfonamide linker, and the substituted aromatic rings.

Advanced Applications and Future Research Directions in Medicinal Chemistry

Design and Synthesis of Novel Therapeutic Agents based on 4-(4-Methylphenylsulfonamido)benzoic acid Scaffold

The this compound scaffold has served as a foundational template for the design and synthesis of a multitude of therapeutic agents, particularly in the realm of oncology and infectious diseases. The inherent characteristics of the benzenesulfonamide (B165840) group, combined with the carboxylic acid function, provide key interaction points with biological targets.

One of the most prominent applications of this scaffold is in the development of carbonic anhydrase (CA) inhibitors. ajchem-b.comopenaccesspub.org CAs are a family of enzymes involved in various physiological processes, and certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors, contributing to cancer cell survival and proliferation. Scientists have designed novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide derivatives, effectively hybridizing the core benzenesulfonamide structure with a thiazolidin-4-one ring. ajchem-b.comopenaccesspub.org This design strategy led to the identification of compounds with potent and selective inhibitory activity against the tumor-associated CA IX isoform. For instance, compound 3f (as designated in the study) emerged as a highly potent and selective inhibitor of CA IX with an inhibitory constant (Kᵢ) of 2.2 nM. ajchem-b.com This compound also demonstrated significant in vitro anticancer activity against various human cancer cell lines, as detailed in the table below. ajchem-b.comopenaccesspub.org

| Compound | Target | Kᵢ (nM) | Cell Line | IC₅₀ (µg/mL) |

| 3f | CA IX | 2.2 | COLO-205 (Colon) | 5.03 |

| MDA-MB-231 (Breast) | 5.81 | |||

| DU-145 (Prostate) | 23.93 | |||

| Cisplatin (Reference) | - | - | COLO-205 (Colon) | 6.56 |

| MDA-MB-231 (Breast) | 5.85 | |||

| DU-145 (Prostate) | 2.75 |

Data sourced from studies on 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide derivatives. ajchem-b.comopenaccesspub.org

Another successful application has been in the development of anticancer agents targeting histone deacetylase (HDAC). Researchers have synthesized derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, a related structure, and evaluated their antineoplastic activity. nih.gov Molecular docking studies predicted strong binding interactions with HDAC, and subsequent in vitro and in vivo testing confirmed their anticancer potential. nih.gov Specifically, iodinated anilide derivatives showed encouraging activity against Ehrlich Ascites Carcinoma (EAC) in animal models. nih.gov

The synthesis of these novel agents often involves coupling the core this compound structure or its precursors with various heterocyclic or functionalized moieties. Common synthetic strategies include the reaction of 4-methylphenylsulphonyl chloride with α-amino acids to generate analogues with potential antimicrobial and antioxidant properties. nih.gov The versatility of the scaffold allows for the creation of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced potency and selectivity.

Exploration of Bioisosteric Replacements for Enhanced Pharmacological Profiles

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. This approach involves substituting a functional group with another that has similar steric, electronic, and physicochemical properties. For the this compound scaffold, bioisosteric modifications can be applied to both the carboxylic acid and the sulfonamide moieties to enhance pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group is crucial for interacting with many biological targets but can also lead to poor membrane permeability and rapid metabolism. nih.gov Replacing it with a suitable bioisostere can mitigate these drawbacks.

Tetrazoles: The 1H-tetrazole ring is a widely recognized non-classical bioisostere of the carboxylic acid group. It maintains a comparable acidity (pKa ≈ 4.5–4.9) and can participate in similar hydrogen bonding interactions, but it is more lipophilic, which can improve cell penetration. nih.gov

Hydroxamic Acids: With pKa values in the range of 8–9, hydroxamic acids are less acidic than carboxylic acids but are strong metal chelators. This property makes them particularly useful as bioisosteres in the design of enzyme inhibitors, such as metalloproteinase inhibitors. nih.gov

Acyl Sulfonamides: This group can also serve as a carboxylic acid mimic, offering a different acidity profile and potentially altered metabolic stability. nih.gov

In a notable example involving angiotensin II receptor antagonists, replacing a carboxylic acid group with a sulfonamide bioisostere led to a threefold increase in drug efficacy, demonstrating the potential of this strategy. ajchem-b.comnih.gov

| Functional Group | IC₅₀ (nM) vs. Angiotensin II Receptor |

| Carboxylic Acid | 275 |

| Sulfonamide | 100 |

| Tetrazole | 3 |

Data illustrates the impact of bioisosteric replacement on potency. ajchem-b.comnih.gov

Sulfonamide Bioisosteres: The sulfonamide group itself can be modified to improve target selectivity or reduce off-target effects. A common liability of sulfonamide-containing drugs is the inhibition of various carbonic anhydrase isoforms.

Sulfoximines: The sulfoximine (B86345) group has been successfully used as a bioisostere for the sulfonamide moiety. In the context of cyclin-dependent kinase (CDK) inhibitors, this replacement preserved the desired inhibitory activity against CDKs while significantly reducing the off-target inhibition of carbonic anhydrases. nih.gov

Cyclic Sulfonamides (Sultams): Incorporating the sulfonamide nitrogen into a heterocyclic ring system, such as a five-membered sultam, is another strategy. This modification can improve metabolic stability and potency by constraining the conformation of the molecule. rsc.org

By systematically exploring these bioisosteric replacements, researchers can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drugs derived from the this compound scaffold, leading to candidates with superior therapeutic potential.

Development as Pharmaceutical Building Blocks for Complex Molecules

The bifunctional nature of this compound, possessing both a reactive carboxylic acid and a modifiable sulfonamide group, makes it an exceptionally valuable building block, or synthon, in the synthesis of more complex pharmaceutical agents. ajchem-b.comresearchgate.net Its rigid core structure provides a reliable scaffold upon which additional complexity and functionality can be built to target specific biological receptors or enzymes.

The parent amine, 4-aminobenzoic acid (PABA), is a well-established building block in medicinal chemistry, forming the core of numerous drugs. researchgate.netnih.gov By analogy, its N-tosylated derivative, this compound, offers a pre-functionalized and structurally defined starting point for multi-step syntheses.

Chemists can utilize the carboxylic acid group for a variety of coupling reactions:

Amide Bond Formation: The carboxyl group can be readily activated (e.g., with thionyl chloride or coupling agents like HATU) and reacted with amines to form amides. This is a common strategy for linking the scaffold to other pharmacophores or for extending the molecule to reach additional binding pockets within a target protein.

Esterification: Reaction with alcohols leads to the formation of esters, which can act as prodrugs to improve bioavailability or modulate solubility.

Simultaneously, the sulfonamide portion of the molecule offers sites for modification, although it is generally more stable. The nitrogen atom can be alkylated under certain conditions, and the p-tolyl group can be replaced with other aryl or alkyl substituents during the initial synthesis to explore structure-activity relationships.

A practical example of building upon a related scaffold is the synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, a non-steroidal anti-inflammatory drug (NSAID) analogue. Its synthesis was achieved via a Buchwald–Hartwig cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds, followed by ester hydrolysis. nih.gov This demonstrates how the core benzoic acid structure can be elaborated using modern synthetic methodologies to create complex, biologically active molecules. The inherent reactivity and structural integrity of the this compound scaffold ensure its continued use as a foundational element in the construction of novel and diverse drug candidates.

Strategy for Multi-Targeted Drug Design

The paradigm of "one molecule, one target" is increasingly being challenged by the complexity of diseases like cancer and chronic inflammation, which involve multiple pathological pathways. This has led to the rise of multi-target drug design, a strategy that aims to create single chemical entities capable of modulating several disease-relevant targets simultaneously. The benzenesulfonamide scaffold, a key component of this compound, is exceptionally well-suited for this approach. nih.govresearchgate.net

Several successful examples have utilized scaffolds related to this compound:

Dual Anti-Apoptotic Protein Inhibitors: Researchers have designed 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are often overexpressed in cancer cells, contributing to their survival. A single compound that inhibits both can offer a more robust pro-apoptotic signal. The benzoic acid core was designed to form a critical hydrogen bond in the binding groove of both proteins. nih.gov

Multi-Target Anti-Inflammatory Agents: A novel series of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives was developed to act as multi-target anti-inflammatory agents by concurrently inhibiting cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrase (CA) isoforms. nih.gov This approach tackles inflammation from multiple angles, potentially offering broader efficacy than a single-target agent.

Dual Kinase Inhibitors: The benzenesulfonamide moiety is a feature in many kinase inhibitors. Benzo[g]quinazolin benzenesulfonamide derivatives have been synthesized and identified as potent dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). researchgate.net Co-inhibition of these two key oncogenic drivers is a validated strategy in cancer therapy. The table below shows the potent dual inhibitory activity of a lead compound from this class. researchgate.net

| Compound | Target | IC₅₀ (µM) |

| 12 (from study) | EGFR | 0.06 |

| HER2 | 0.30 | |

| Erlotinib (Reference) | EGFR | 0.05 |

| HER2 | 1.10 |

Data for Benzo[g]quinazolin benzenesulfonamide derivatives. researchgate.net

These examples underscore the utility of the this compound framework as a starting point for developing sophisticated multi-target drugs, addressing the intricate nature of modern therapeutic challenges.

Preclinical Development Considerations and In Vitro/In Vivo Evaluation Strategies

The translation of a promising compound from a chemical scaffold to a clinical candidate requires a rigorous preclinical development program. This process involves a cascade of in vitro, in silico, and in vivo evaluations to establish a preliminary profile of the compound's efficacy and pharmacokinetics. Derivatives of this compound are subjected to this comprehensive testing regimen.

In Vitro Evaluation: The initial phase focuses on assessing the compound's biological activity and selectivity at the cellular and molecular level.

Target Engagement: This involves biochemical assays to quantify the compound's interaction with its intended target(s), such as measuring the inhibition constant (Kᵢ) against enzymes like carbonic anhydrase or kinases. rsc.org

Cell-Based Assays: The compound's effect on cellular processes is evaluated. For anticancer agents, this includes cytotoxicity assays (e.g., MTT assay) against a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC₅₀). nih.gov For antimicrobial candidates, the minimum inhibitory concentration (MIC) against various bacterial and fungal strains is determined. nih.gov

Mechanism of Action: Studies are conducted to elucidate how the compound exerts its therapeutic effect, for example, by inducing apoptosis in cancer cells. ajchem-b.com

In Silico and In Vitro ADME Prediction: Before advancing to animal studies, computational (in silico) models and simple in vitro assays are used to predict the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Tools like ADMETLab 2.0 and SwissADME can estimate parameters such as cell permeability (e.g., in Caco-2 cell models), plasma protein binding, and potential for metabolic breakdown by cytochrome P450 enzymes. researchgate.net High plasma protein binding (>99%) is a common characteristic of benzenesulfonamide derivatives. nih.gov

In Vivo Evaluation: Compounds that demonstrate promising in vitro activity and acceptable predicted ADME profiles are advanced to animal models (typically rodents) for in vivo testing.

Efficacy Studies: The therapeutic effect of the compound is assessed in a disease model, such as a tumor xenograft model for anticancer agents or an infection model for antimicrobials. Efficacy is measured by outcomes like tumor volume reduction or bacterial load clearance. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data from PK and efficacy studies are integrated to establish a PK/PD relationship. This model helps to understand the exposure levels required to achieve a therapeutic effect and is crucial for informing the design of dosing regimens for future clinical trials. nih.gov For a series of benzenesulfonamide perforin (B1180081) inhibitors, a strong PK/PD correlation was found between efficacy and the duration that unbound plasma concentrations remained above a specific threshold (3x the unbound in vitro IC₉₀). nih.gov

A summary of preclinical pharmacokinetic parameters for a representative benzenesulfonamide is shown below.

| Parameter | Value |

| Plasma Clearance (CL) | 14.1 mL/min/kg |

| Plasma Exposure (AUC) | 304 h·ng/mL |

| Brain Penetrance (Kₚ) | 0.57 |

Representative data for a 2-sulfonamidebenzamide derivative in a rat model. rsc.org

This systematic evaluation ensures that only the most promising candidates, with a balanced profile of potency, selectivity, and drug-like properties, are moved forward into clinical development.

Q & A

Basic: What are the established synthetic routes and characterization techniques for 4-(4-Methylphenylsulfonamido)benzoic acid?

Answer:

The compound is synthesized via coupling reactions. A typical method involves reacting this compound with amino acid methyl ester hydrochlorides using DCC (dicyclohexylcarbodiimide) and HOBT (hydroxybenzotriazole) as coupling agents in THF, with DIPEA (N,N-diisopropylethylamine) as a base. The reaction is refluxed for 18 hours . Characterization employs NMR, NMR, and HRMS to confirm structure and purity. Elemental analysis (C, H, N) is used for empirical validation .

Basic: What biological activities have been reported for this compound, and how are they assessed?

Answer:

The compound exhibits antiviral activity against coxsackievirus B3 (CVB3) and Nancy strain, with IC values of 4.22 μM and 4.29 μM, respectively. Activity is determined via plaque reduction assays in cell cultures, where viral replication inhibition is quantified using standardized protocols . Researchers should include positive controls (e.g., ribavirin) and dose-response curves to validate potency.

Advanced: How is single-crystal X-ray diffraction used to resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray studies (e.g., PDB deposition) confirm the sulfonamido linkage and planar benzoic acid core. Key metrics include a mean C–C bond length of 0.003 Å, R factor = 0.039, and data-to-parameter ratio = 14.5. The DMF solvate structure (space group ) reveals hydrogen-bonding networks between the sulfonamido group and solvent molecules, critical for understanding stability . Refinement protocols in SHELXL are recommended for high-resolution data .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Answer:

Modify the sulfonamido group or benzoic acid substituents to alter electronic/steric properties. For example:

- Electron-withdrawing groups (e.g., -CF) may enhance enzyme inhibition by increasing electrophilicity .

- Bulkier substituents on the phenyl ring could improve target specificity by reducing off-target interactions.

Assay modifications (e.g., enzyme inhibition kinetics, receptor-binding assays) and computational docking (Autodock Vina, Schrödinger Suite) are critical for SAR validation .

Advanced: How should researchers address contradictions in biological assay data?

Answer:

Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

- Standardized protocols : Replicate experiments across independent labs using identical cell lines (e.g., HeLa for CVB3).

- Dose normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated).

- Statistical rigor : Apply ANOVA or non-parametric tests to assess significance of variability .

Methodological: What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

LC-MS/MS is optimal for sensitive quantification. Key parameters:

- Column : C18 reversed-phase (e.g., Agilent ZORBAX Eclipse Plus).

- Ionization : ESI-negative mode for benzoic acid derivatives.

- Quantitation : Use deuterated internal standards (e.g., d-benzoic acid) to correct for matrix effects .

Methodological: How to design a crystallographic study to explore polymorphic forms?

Answer:

- Screening : Recrystallize from solvents of varying polarity (DMF, ethanol, acetonitrile).

- Data collection : Use synchrotron radiation for high-resolution datasets (λ = 0.7–1.0 Å).

- Refinement : Apply twin refinement in SHELXL if twinning is detected (e.g., BASF parameter > 0.2) .

Advanced: What computational tools predict synthetic accessibility for novel derivatives?

Answer:

Retrosynthetic analysis using AI-driven platforms (e.g., Pistachio, Reaxys) identifies feasible routes. Prioritize one-step reactions (e.g., amide coupling) with precursor plausibility scores > 0.5. Validate predictions with DFT calculations (Gaussian 16) for transition-state energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.